molecular formula C9H15Cl B2941586 1-(Chloromethyl)-3-propan-2-ylbicyclo[1.1.1]pentane CAS No. 2287281-59-6

1-(Chloromethyl)-3-propan-2-ylbicyclo[1.1.1]pentane

Cat. No. B2941586
CAS RN: 2287281-59-6
M. Wt: 158.67
InChI Key: JTWDPNWQSGJODA-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-3-propan-2-ylbicyclo[1.1.1]pentane” is a derivative of Bicyclo[1.1.1]pentane (BCP), which is a small, three-dimensional, strained ring structure . BCPs have found increased use as a bioisostere in the pharmaceutical industry .


Synthesis Analysis

BCP was first reported by Kenneth B. Wiberg and F. Walker in 1982. The synthesis commences with cyclopropanation of 1,1-bis (chloromethyl)ethylene . A continuous flow process to generate [1.1.1]propellane on demand has also been presented, rendering solutions of [1.1.1]propellane that can directly be derivatised into various BCP species .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of three carbon atoms each, sharing one C–C bond . The bonds of the two central carbon atoms have an inverted tetrahedral geometry .


Chemical Reactions Analysis

BCP undergoes a polymerization reaction where the central C–C bond is split and connected to adjacent monomer units . It also spontaneously reacts with acetic acid to yield a methylidenecyclobutane ester .


Physical And Chemical Properties Analysis

BCP is a highly strained molecule. The length of the central bond is 160 pm . The strength of that bond is disputed; estimates vary from 59–65 kcal/mol to no strength at all .

Mechanism of Action

The broad reactivity profile of BCP derives from σ–π-delocalization of electron density in [1.1.1]propellane . Its reactions with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition .

Safety and Hazards

BCP is sensitive to impacts . Impact sensitivity testing showed that 6 of 10 BCPs tested showed sensitivity to decomposition from impacts . No flames, audible reactions, or detonations were detected .

Future Directions

The design and synthesis of more chemically and metabolically stable BCP analogues has been the focus of considerable interest in recent years . This is due to their increased or equal solubility, potency, and metabolic stability .

properties

IUPAC Name

1-(chloromethyl)-3-propan-2-ylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Cl/c1-7(2)9-3-8(4-9,5-9)6-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWDPNWQSGJODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-propan-2-ylbicyclo[1.1.1]pentane

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